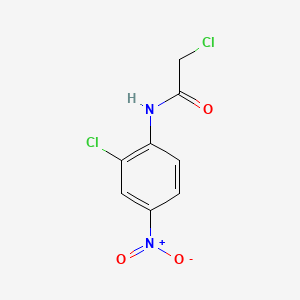

2-chloro-N-(2-chloro-4-nitrophenyl)acetamide

Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Nomenclatures

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide . This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming organic compounds, where the parent acetamide structure is modified by chloro substitution at the 2-position of the acetyl group and attachment to a substituted phenyl ring through the nitrogen atom. The phenyl ring bears chloro and nitro substituents at the 2- and 4-positions, respectively, relative to the nitrogen attachment point.

Several alternative nomenclatures exist in chemical literature and databases for this compound. The compound is also known as 2-Chloro-N-(2-chloro-4-nitro-phenyl)-acetamide , which represents a slightly expanded version of the systematic name with additional hyphens for clarity. Another commonly encountered name is N-(chloroacetyl)-2-chloro-4-nitroaniline , which emphasizes the aniline derivative perspective of the molecule's structure. The designation 2,2'-dichloro-4'-nitroacetanilide appears in historical literature, reflecting an older nomenclature system that treats the compound as an acetanilide derivative.

Additional systematic variations include acetamide, 2-chloro-N-(2-chloro-4-nitrophenyl)- , which follows the Chemical Abstracts Service indexing convention where the parent compound name appears first followed by substituent descriptions. The name 2-chloro-N-[2-(2-chloro)-4-nitrophenyl]acetamide provides an alternative bracketing system for the substituent description. These multiple nomenclature forms reflect the evolution of chemical naming conventions and the need for compatibility across different chemical database systems and indexing services.

Properties

IUPAC Name |

2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-2-1-5(12(14)15)3-6(7)10/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKLKAQMOASLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395686 | |

| Record name | 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34004-41-6 | |

| Record name | 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide typically involves the acylation of 2-chloro-4-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis process is scaled up, ensuring that the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding nitroso or hydroxylamine derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Substitution: Formation of N-substituted derivatives.

Reduction: Formation of 2-chloro-N-(2-chloro-4-aminophenyl)acetamide.

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

Synthesis of 2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide

The synthesis of this compound typically involves the acylation of an amine with chloroacetyl chloride, followed by nitration to introduce the nitro group. A novel synthesis method has been reported that enhances yield and purity while simplifying the process. The general synthetic route includes:

- Step 1 : Acylation of p-nitroaniline with chloroacetyl chloride.

- Step 2 : Nitration to introduce the second chloro and nitro groups.

This method allows for large-scale production due to its mild reaction conditions and high yields (over 90%) with purities exceeding 98% .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The presence of the chloro atom in these acetamides has been shown to enhance their antibacterial efficacy by stabilizing interactions with target enzymes, particularly penicillin-binding proteins, leading to cell lysis .

Table 1: Minimum Inhibitory Concentration (MIC) Values for 2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide | 32 | Klebsiella pneumoniae |

| Control (No Chloro Substituent) | 128 | Klebsiella pneumoniae |

The results indicate that the chlorinated derivative exhibits significantly lower MIC values compared to its non-chlorinated counterpart, suggesting improved antibacterial activity .

Toxicity and Pharmacokinetics

In vitro toxicity studies have shown that while the compound exhibits antibacterial properties, it also demonstrates favorable cytotoxicity profiles, making it a candidate for further development as an antibacterial agent. The pharmacokinetic analysis indicates good absorption and distribution characteristics, which are crucial for oral drug formulation .

Medicinal Chemistry Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting respiratory diseases such as idiopathic pulmonary fibrosis. For example, it is a precursor in the synthesis of Nintedanib, a tyrosine kinase inhibitor approved by the FDA for treating this condition. The efficient synthesis of such intermediates is vital for the development of effective therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on several acetamide derivatives evaluated their antimicrobial activities against clinical isolates of Klebsiella pneumoniae. The study found that derivatives with halogen substitutions, particularly chlorine, exhibited enhanced activity due to better interaction with bacterial targets.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for producing 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide demonstrated that using p-nitroaniline as a starting material significantly increased yield and reduced reaction times compared to traditional methods. This optimization is critical for scaling up production in industrial settings .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Electronic Effects

- Nitro Group (–NO₂): Strong electron-withdrawing effect enhances reactivity in electrophilic substitutions. In 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide, the nitro group stabilizes negative charges during nucleophilic attacks .

- Chlorine Substituents : Ortho-chloro groups increase steric hindrance, reducing rotational freedom and favoring planar conformations. This rigidity is critical in crystal packing, as seen in related dichloro derivatives .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : In 2-chloro-N-(4-fluorophenyl)acetamide, intramolecular C–H⋯O and intermolecular N–H⋯O bonds stabilize crystal structures, influencing solubility and melting points .

- Conformational Flexibility : Derivatives like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit variable dihedral angles (44.5°–77.5°) between aromatic rings, affecting bioactivity .

Biological Activity

2-chloro-N-(2-chloro-4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components, including the chloro and nitro groups, play significant roles in its biological interactions and mechanisms of action.

- Chemical Formula : C8H7Cl2N2O3

- Molecular Weight : 232.06 g/mol

- CAS Number : 17329-87-2

The biological activity of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro group facilitates substitution reactions, which can enhance the compound's activity and specificity.

Antimicrobial Activity

Research has indicated that 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide exhibits significant antimicrobial properties. A study focused on its effectiveness against Klebsiella pneumoniae demonstrated that the compound acts on penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The presence of the chloro atom in the molecule was found to enhance its antibacterial activity by stabilizing the compound at the target enzyme site, promoting cell lysis .

Minimum Inhibitory Concentration (MIC) :

- The MIC of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide against K. pneumoniae was determined to be effective, suggesting its potential as a therapeutic agent against resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Preliminary studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to DNA damage response and repair mechanisms .

Case Studies

-

Antibacterial Efficacy :

- A study conducted on various acetamide derivatives highlighted that 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide exhibited superior antibacterial activity compared to other derivatives lacking the chloro substituent. This suggests that structural modifications significantly influence biological efficacy .

-

Cytotoxicity and Pharmacokinetics :

- Research evaluating cytotoxicity indicated that 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide has a favorable safety profile, showing low cytotoxic potential in preliminary tests. Additionally, pharmacokinetic profiling suggested good parameters for oral administration, making it a candidate for further development as an antibacterial drug .

Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Klebsiella pneumoniae; acts on PBPs, promoting cell lysis |

| Anticancer | Inhibits cancer cell proliferation; induces apoptosis and affects DNA repair pathways |

| Cytotoxicity | Low cytotoxic potential in preliminary studies |

| Pharmacokinetics | Favorable parameters for oral use; good absorption and distribution characteristics |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide, and what critical reaction parameters require optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from chlorinated nitroaniline precursors. A key step is the acetylation of the amino group using chloroacetyl chloride under controlled conditions. Critical parameters include:

- Temperature : Maintain 0–5°C during acetylation to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of the chloroacetyl group.

- Catalyst : Pyridine or triethylamine is added to scavenge HCl, improving reaction efficiency.

Post-synthesis, purity is monitored via thin-layer chromatography (TLC), and structural confirmation is achieved using H and C NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, amide NH at δ 10–11 ppm). C NMR confirms carbonyl (C=O) and nitrophenyl carbons.

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm), NO (1520–1350 cm), and C-Cl (750–550 cm) validate functional groups.

- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯O interactions), critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can researchers investigate the intermolecular interactions influencing the crystal packing of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determines hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) and π-π stacking of aromatic rings. Compare with computational models (DFT or molecular dynamics) to validate packing energetics.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability linked to crystal lattice strength.

- Solubility Studies : Correlate crystal packing density with solubility in polar/non-polar solvents .

Q. What methodologies are recommended for analyzing the compound's potential as a kinase inhibitor in cancer research?

- Methodological Answer :

- Enzymatic Assays : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Molecular Docking : Predict binding modes to kinase ATP-binding pockets using software like AutoDock Vina.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for hit validation.

- Mutagenesis Studies : Validate specificity by testing against kinase mutants lacking key binding residues .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Purity Verification : Use HPLC (≥95% purity) and mass spectrometry to rule out impurities.

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number).

- Orthogonal Assays : Confirm activity using complementary methods (e.g., cell viability vs. target enzyme inhibition).

- Dose-Response Curves : Establish EC/IC consistency across multiple replicates .

Q. What strategies can optimize the compound's bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

- Nanoparticle Formulation : Use liposomal encapsulation or PEGylation to improve solubility and circulation time.

- Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS.

- Metabolite Identification : Use hepatic microsome assays to predict metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.